[4-(Oxolan-2-ylmethoxy)phenyl]methanamine
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Overview
Description
1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound consists of a phenyl ring substituted with a methanamine group and an oxolan-2-ylmethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzaldehyde with oxirane to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted phenylmethanamine compounds .
Scientific Research Applications
1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-methyl-2-[(oxolan-2-yl)methoxy]phenyl}methanamine
- {4-[(oxolan-2-yl)methoxy]phenyl}methanamine hydrochloride
- {3-[(oxolan-2-yl)methoxy]phenyl}methanamine
Uniqueness
1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxolan-2-ylmethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(oxolan-2-ylmethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONSKXCPDFBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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